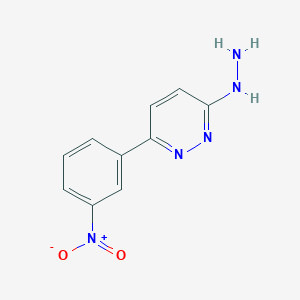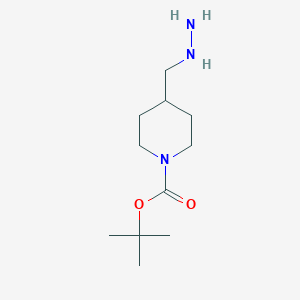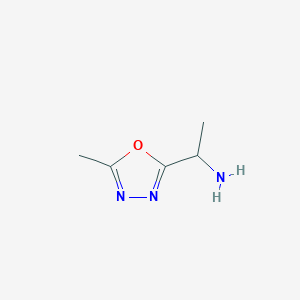![molecular formula C9H14N2O B3199795 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol CAS No. 1017125-32-4](/img/structure/B3199795.png)
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
Vue d'ensemble
Description
“3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol” is a chemical compound with the empirical formula C8H12N2O . It is a solid substance and is used as a reagent in the synthesis of pyridylalcohols that exhibits hypoglycemic activity in fasted rats .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OCCCNC1=NC=CC=C1 . The molecular weight of the compound is 152.19 .Physical And Chemical Properties Analysis
The compound is a solid . The empirical formula is C8H12N2O and the molecular weight is 152.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Mécanisme D'action
The mechanism of action of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which inhibits the replication of viruses and cancer cells. Additionally, this compound has been found to bind to the dopamine D3 receptor, which may contribute to its antipsychotic activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the synthesis of DNA and RNA, which inhibits the replication of viruses and cancer cells. Additionally, this compound has been shown to induce apoptosis, which is programmed cell death. This process is important for the removal of damaged or abnormal cells from the body. Furthermore, this compound has been found to have antipsychotic activity, which may be useful for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity and yield can be optimized by modifying the reaction conditions. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
For the study of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol include the development of analogs, investigation of its mechanism of action, and the use of this compound in combination with other drugs.
Applications De Recherche Scientifique
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess various biological activities, including antiviral, antibacterial, and antitumor properties. This compound has been found to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV). It has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9(7-12)4-8-2-1-3-11-6-8/h1-3,6,9,12H,4-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKASLHYOPXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017125-32-4 | |
| Record name | 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)

![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)

![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)





